molecular formula C10H9BrF3N B13057383 (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13057383
M. Wt: 280.08 g/mol
InChI Key: XNDPJLAOLSIKQX-SECBINFHSA-N
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Description

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, which involves the use of visible light to drive the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

XNDPJLAOLSIKQX-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

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